molecular formula C16H24N4O3S B2675160 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one CAS No. 1421481-68-6

2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2675160
CAS No.: 1421481-68-6
M. Wt: 352.45
InChI Key: XBKZXKYWUJQVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the thiazepane and morpholine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazepane moieties using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and heterocyclic compounds with thiazepane or morpholine moieties. Compared to these compounds, 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one may exhibit unique biological activities and improved pharmacokinetic properties. Some similar compounds include:

  • 2-methyl-6-(3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
  • 2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyrimidin-3(2H)-one

Properties

IUPAC Name

2-methyl-6-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-18-15(21)4-3-14(17-18)16(22)20-5-2-10-24-12-13(20)11-19-6-8-23-9-7-19/h3-4,13H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKZXKYWUJQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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